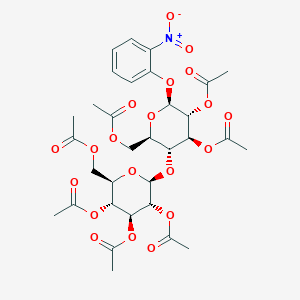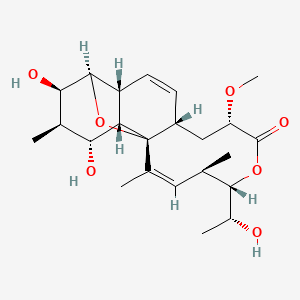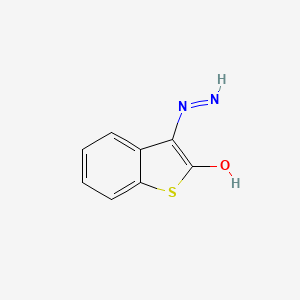
Thionaphthenquinone 3-Hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Hydrazones like Thionaphthenquinone 3-Hydrazone are typically synthesized through the reaction of a hydrazine derivative with a ketone or aldehyde. A relevant example includes the synthesis of 2-hydroxyacetophenone nicotinic acid hydrazone, highlighting the general approach to hydrazone synthesis through condensation reactions. These methods often involve the use of catalysts and specific conditions to promote the formation of the hydrazone linkage with high yield and purity (Sreeja et al., 2003).
Molecular Structure Analysis
The molecular structure of hydrazones is characterized by their ability to adopt multiple tautomeric forms, which can significantly influence their chemical reactivity and physical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate their structure. For instance, studies on similar compounds have revealed quasi co-planarity in the molecular skeleton, with significant localization of double bonds in the hydrazone moiety, indicating the presence of E-configuration in the C=N-N-C=O linkage (Sreeja et al., 2003).
Chemical Reactions and Properties
Hydrazones are reactive towards both electrophiles and nucleophiles due to the presence of an azomethine (C=N) linkage, which can participate in various chemical reactions including cyclization, nucleophilic addition, and redox processes. The chemical behavior of these compounds can be further modified by the incorporation of different substituents on the hydrazone moiety, influencing their electronic properties and reactivity patterns.
Physical Properties Analysis
The physical properties of hydrazones, including solubility, melting point, and crystallinity, can vary widely depending on their molecular structure. These properties are crucial for their application in material science and organic synthesis. For example, the non-centrosymmetric space group and orthorhombic lattice of certain hydrazones indicate their potential utility in non-linear optical applications (Sreeja et al., 2003).
Applications De Recherche Scientifique
Anticancer Activity : Naphthoquinone-based hydrazone hybrids have shown potent activity against cancer cell lines. Semisynthetic hydrazones derived from α- and β-lapachones coupled with drugs like hydralazine and isoniazid exhibited significant anticancer activity, with some compounds being more cytotoxic than existing cancer drugs (Guimarães et al., 2020).
DNA Synthesome Model for Anticancer Drugs : The human breast cancer cell DNA synthesome has been used as a model to study the mechanisms of action of anticancer drugs, including hydrazone derivatives designed as ribonucleotide reductase inhibitors and naphthoquinones derivatives acting as topoisomerase inhibitors (Macedo & Malkas, 2001).
Anion Sensing : Dinitrophenyl hydrazones have been developed as colorimetric probes for anions due to their ability to change color in the presence of certain anions, indicating potential for environmental and biological applications (Sousa et al., 2022).
Antimicrobial Activity : Hydrazone-bridged thiazole-pyrrole derivatives have been synthesized and shown to possess good activity against specific bacteria strains like Staphylococcus aureus and Enterococcus faecalis, suggesting their use in antimicrobial treatments (Yurttaş et al., 2013).
Drug Delivery and Clinical Applications : Hydrazones are being explored for drug delivery, particularly for site-specific drug release in treatments like anticancer, anti-inflammatory, and as chelating agents. Their unique properties allow for programmed drug release in various clinical applications (Wahbeh & Milkowski, 2019).
Therapeutic Agents for Cancer Treatment : Research has indicated that iron chelators like hydrazones could be effective therapeutic agents for cancer treatment. These chelators, more effective than desferrioxamine, have shown anti-proliferative effects against various cancers (Richardson, 2002).
Safety And Hazards
The specific safety and hazard information for Thionaphthenquinone 3-Hydrazone is not available in the retrieved documents. However, as with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.
Orientations Futures
The future directions for research on Thionaphthenquinone 3-Hydrazone could include further exploration of its potential biological activities and therapeutic applications, as well as the development of more efficient synthesis methods. Additionally, more detailed studies on its physical and chemical properties, safety profile, and mechanism of action could also be valuable.
Propriétés
IUPAC Name |
3-diazenyl-1-benzothiophen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFPVRGAQBTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)O)N=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thionaphthenquinone 3-Hydrazone | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
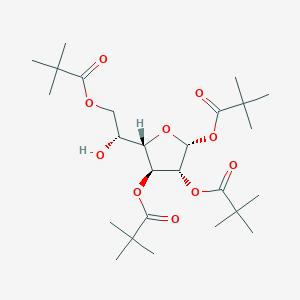
![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/no-structure.png)
![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)
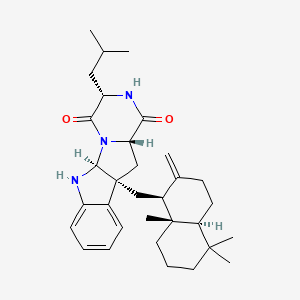

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)
